molecular formula C21H44NO7P B3044030 1-Tridecanoyl-sn-glycero-3-phosphocholine CAS No. 20559-17-5

1-Tridecanoyl-sn-glycero-3-phosphocholine

Cat. No.: B3044030
CAS No.: 20559-17-5
M. Wt: 453.5 g/mol
InChI Key: WNRCJJWBAXNAPE-HXUWFJFHSA-N
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Mechanism of Action

Target of Action

1-Tridecanoyl-sn-glycero-3-phosphocholine, also known as 13:0 Lyso PC, is a type of lysophosphatidylcholine (LPC) which is a polar lipid localized to the cell membranes of oxidized lipoproteins . It is known to be a bioactive molecule associated with the progression of atherosclerosis . It is also involved in various biological processes such as vascular reproduction, development, and myelination .

Mode of Action

The compound acts as a bioactive proinflammatory lipid secreted on pathological response . It is also a parasympathomimetic acetylcholine precursor, which may have potential for the treatment of Alzheimer’s disease and dementia . It rapidly delivers choline to the brain across the blood-brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter .

Biochemical Pathways

The compound is involved in the lipid metabolism pathway. It has been used as an internal standard in lipid extraction from brain tissues and macrophages . It is also used in liquid chromatography/MS analyses of lysophospholipids .

Pharmacokinetics

It is known that it is a polar lipid and is localized to the cell membranes of oxidized lipoproteins . This suggests that it may have good bioavailability in the body. It is also light-sensitive and hygroscopic .

Result of Action

The compound is known to be a bioactive molecule, associated with the progression of atherosclerosis, with findings of high concentration of LPC in the lesions/plaques . Higher levels of LPC are also found in oxidatively damaged low-density lipoprotein (oxLDL) indicating cardiovascular disease . It is also known to be implicated in neuronal diseases and cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is light-sensitive and hygroscopic , suggesting that it should be stored in a dark, dry environment. It is also used as a detergent , indicating that it may interact with other substances in its environment.

Biochemical Analysis

Biochemical Properties

1-Tridecanoyl-sn-glycero-3-phosphocholine interacts with various enzymes, proteins, and other biomolecules. It is known to be a bioactive molecule, associated with the progression of atherosclerosis, with findings of high concentration of LPC in the lesions/plaques . It is also implicated in neuronal diseases and cancer .

Cellular Effects

This compound influences cell function in several ways. It is involved in various biological processes such as vascular reproduction, development, and myelination . Higher levels of LPC are also found in oxidatively damaged low-density lipoprotein (oxLDL) indicating cardiovascular disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. It is known to be a bioactive molecule, associated with the progression of atherosclerosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been used as an internal standard in lipid extraction from brain tissues and macrophages using modified Bligh and Dyer protocol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tridecanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with tridecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, this compound is often produced using enzymatic methods. Phospholipase A2 is used to hydrolyze phosphatidylcholine, resulting in the formation of LPC . This method is preferred due to its specificity and efficiency.

Chemical Reactions Analysis

Properties

IUPAC Name

[(2R)-2-hydroxy-3-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22(2,3)4/h20,23H,5-19H2,1-4H3/t20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRCJJWBAXNAPE-HXUWFJFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347065
Record name (2R)-2-Hydroxy-3-(tridecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20559-17-5
Record name (2R)-2-Hydroxy-3-(tridecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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